N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a heterocyclic compound featuring a thiazole ring linked via an acetamide bridge to a dihydropyrimidinone moiety substituted with a phenyl group at the 4-position. Its synthesis involves alkylation reactions between chloroacetamide derivatives and heterocyclic precursors under basic conditions .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-9-23-16(18-11)19-14(21)8-20-10-17-13(7-15(20)22)12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMJASPJONRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyrimidinone precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and pyrimidinone rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antiviral, antibacterial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound’s structural analogs differ in substituents on the pyrimidinone ring, the nature of the linker (e.g., thio vs. oxygen), and modifications to the thiazole or acetamide groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Pharmacological and Functional Insights
- Antiviral Activity: The anti-herpetic analog () demonstrates the importance of sulfonamide and pyridinyl substituents in targeting viral enzymes. The target compound’s phenyl and dihydropyrimidinone groups may similarly modulate kinase or protease interactions.
- Structural Impact on Bioactivity :
- Thio vs. Oxygen Linkers : Thioether linkages (Compound 18) may enhance metabolic stability compared to oxygen-based linkers but reduce solubility .
- Phenyl Substituents : The 4-phenyl group in the target compound likely influences π-π stacking interactions with aromatic residues in biological targets, a feature shared with the pyridinyl-phenyl analog .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : The thiazole moiety is known to disrupt bacterial lipid biosynthesis, leading to the inhibition of microbial growth. This mechanism is common among compounds containing thiazole rings.
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Studies
Recent research has demonstrated the efficacy of this compound against various cancer cell lines:
- Study on Lung Cancer (A549) : A study evaluated the compound's cytotoxic effects on A549 cells and found significant suppression of cell viability at concentrations as low as 15 µg/mL. This suggests a potent anticancer effect relevant for lung cancer treatment.
- Skin Cancer Evaluation (SK-MEL-2) : Another investigation highlighted that this compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong potential for therapeutic application in skin cancer.
- Colon Cancer Research (HCT15) : The compound demonstrated notable activity against HCT15 cells with an IC50 value of 92.2 nM, positioning it as a promising candidate for further development in colon cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
